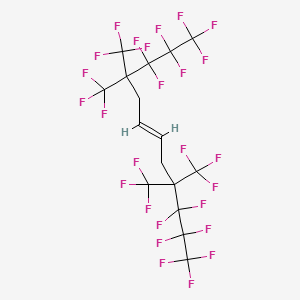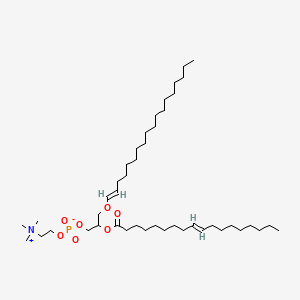
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine is a complex lipid molecule belonging to the class of glycerophospholipids. It is characterized by the presence of a long-chain unsaturated fatty acid, oleic acid, and a phosphocholine head group. This compound is significant in various biological processes and is a key component of cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with oleic acid, followed by the introduction of the phosphocholine group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final product is purified using techniques like column chromatography to ensure high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphatidylation processes. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds in the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Reduction: Saturated glycerophospholipids.
Substitution: Various phospholipid derivatives with different head groups.
Applications De Recherche Scientifique
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.
Biology: Plays a crucial role in cell membrane structure and function, and is used in studies related to membrane fluidity and signaling.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties
Mécanisme D'action
The mechanism of action of 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various membrane proteins and receptors, modulating their activity and affecting cellular signaling pathways. The compound’s unsaturated fatty acid chains allow for greater flexibility and fluidity in the membrane, which is crucial for proper cell function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphoethanolamine
- 1-(1Z-Octadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
- 1-(1Z-Octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine .
Uniqueness
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of an unsaturated fatty acid and a phosphocholine head group. This structure imparts distinct biophysical properties, such as enhanced membrane fluidity and specific interactions with membrane proteins, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C44H86NO7P |
|---|---|
Poids moléculaire |
772.1 g/mol |
Nom IUPAC |
[3-[(E)-octadec-1-enoxy]-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,36,39,43H,6-20,22,24-35,37-38,40-42H2,1-5H3/b23-21+,39-36+ |
Clé InChI |
DSWOVBIRJNAJAF-MKQSQOIWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C/OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



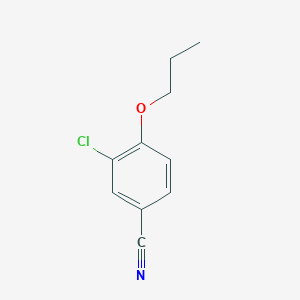

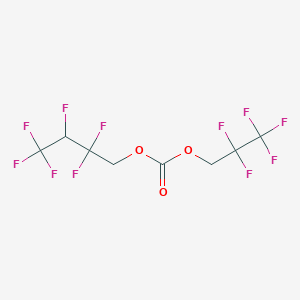

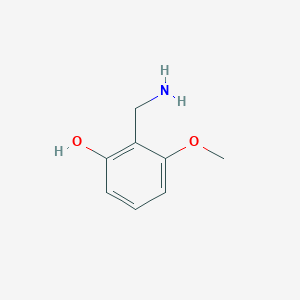
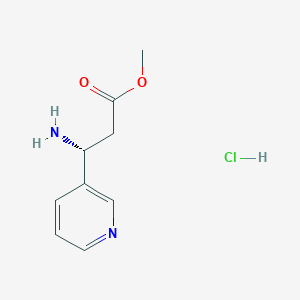

![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)


![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
